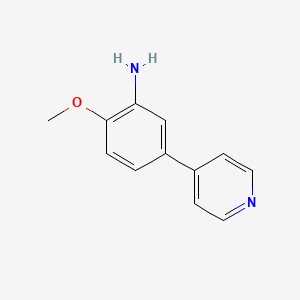

2-Methoxy-5-(pyridin-4-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-5-pyridin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAWXJMSEFDNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104994-92-5 | |

| Record name | 2-methoxy-5-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(pyridin-4-yl)aniline

This guide provides a comprehensive technical overview of 2-Methoxy-5-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, potential applications, and safe handling protocols.

Core Chemical Identity and Descriptors

Accurate identification is paramount in chemical research and development. This compound is a biaryl compound, structurally characterized by a methoxy-substituted aniline ring linked to a pyridine ring at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 104994-92-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=C(C=C(C=C1)C2=CC=NC=C2)N | [2] |

| InChI | InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | [2] |

| InChIKey | FBAWXJMSEFDNOH-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C-C bonds. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance and generally high yields.[3][4]

Conceptual Synthesis via Suzuki-Miyaura Coupling

The logical disconnection for this molecule points to two primary starting materials: a halogenated aniline derivative and a pyridine boronic acid or ester. The key is the formation of the C-C bond between the aniline and pyridine rings.

-

Precursor 1: 5-Bromo-2-methoxyaniline (or the corresponding iodo or triflate derivative). The halogen provides the electrophilic site for the palladium catalyst to undergo oxidative addition.

-

Precursor 2: Pyridine-4-boronic acid. This organoboron compound serves as the nucleophilic partner in the catalytic cycle.

The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base (e.g., potassium carbonate, sodium carbonate) to activate the boronic acid for transmetalation.

Caption: Conceptual workflow for the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is adapted from established methods for similar biaryl syntheses.[3]

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methoxyaniline (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degassing prevents oxidation of the catalyst.

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in public literature, its core structure is a "privileged scaffold" in medicinal chemistry. The combination of an aniline moiety and a pyridine ring is present in a multitude of biologically active molecules, particularly kinase inhibitors.[5][6]

Potential as a Kinase Inhibitor Scaffold

The aniline and pyridine rings are crucial pharmacophores that can form key hydrogen bonds and π-stacking interactions within the ATP-binding pocket of various kinases.[5] Kinases are critical targets in oncology and inflammatory diseases. Derivatives of this scaffold could potentially be developed as inhibitors for targets such as EGFR, VEGFR-2, Mer, and c-Met.[6][7]

Caption: Pharmacophoric interactions of the aniline-pyridine scaffold.

Broader Biological Relevance

The pyridine nucleus is a fundamental component in a wide range of pharmacologically active agents, including antibacterial, antiviral, and anti-inflammatory compounds.[5] Furthermore, aminopyridine derivatives have been explored as drug candidates for neglected tropical diseases.[8] The specific methoxy and amine substitutions on the aniline ring provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both the aniline and pyridine rings, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Would display distinct signals for each of the 12 carbon atoms in the molecule, including the methoxy carbon and the carbons of the two aromatic rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 201.10.

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-O stretching of the methoxy ether.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically showing a single major peak under various detection wavelengths (e.g., 254 nm).

Safety and Handling

Table 2: General Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11] |

| Skin/Eye Irritation | May cause skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection. |

| Carcinogenicity | Suspected of causing cancer.[10] Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |

| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are accessible. |

| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety goggles, a lab coat, and nitrile gloves. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[1] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

References

-

MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available from: [Link]

-

CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Pharmacological Activities of Pyridine Derivatives: A Review. Available from: [Link]

-

PMC (PubMed Central). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

PMC (PubMed Central). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available from: [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]

-

PMC (PubMed Central). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]

Sources

- 1. 104994-92-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpps.com [wjpps.com]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fr.cpachem.com [fr.cpachem.com]

A Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(pyridin-4-yl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-(pyridin-4-yl)aniline is a heterocyclic aromatic amine featuring a core structure that combines aniline, pyridine, and methoxy ether functionalities. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. An in-depth understanding of its physicochemical properties is paramount for its effective application, particularly in drug discovery, where properties such as solubility, lipophilicity, and ionization state directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the key physicochemical characteristics of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties for research and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is registered under CAS Number 104994-92-5.[1] Its molecular structure and core identifiers are summarized below.

Chemical Structure

The molecule consists of a methoxy-substituted aniline ring linked to a pyridine ring at the 5-position relative to the amino group.

Caption: Chemical structure of this compound.

Core Identifiers

A summary of essential identifiers for this compound is provided in the table below for easy reference and data retrieval.

| Identifier | Value | Source(s) |

| CAS Number | 104994-92-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1] |

| Monoisotopic Mass | 200.09496 Da | [2] |

| SMILES | COC1=C(C=C(C=C1)C2=CC=NC=C2)N | [2] |

| InChI | InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | [2] |

| InChIKey | FBAWXJMSEFDNOH-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Profile

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and early-stage assessment.

| Property | Predicted Value | Implication | Source(s) |

| XlogP | 1.9 | Moderate lipophilicity; suggests a balance between aqueous solubility and membrane permeability. | [2] |

| pKa (most basic) | ~5.2 (Pyridine N) | The pyridine nitrogen is the primary site of protonation in acidic conditions. | [3][4] |

| pKa (less basic) | ~4.6 (Aniline N) | The aniline nitrogen is less basic due to delocalization of the lone pair into the aromatic ring. | [4] |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | Indicates good potential for oral bioavailability based on Veber's rules. | N/A |

Experimental Determination of Key Properties

While predictive models are useful, empirical data is the gold standard in research and development. This section outlines the rationale and detailed protocols for determining the most critical physicochemical properties.

Solubility Assessment

Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For this compound, solubility is expected to be highly pH-dependent. The presence of two basic nitrogen atoms—one on the pyridine ring and one on the aniline ring—means the compound will form cationic salts in acidic media, significantly enhancing its aqueous solubility. Testing in neutral, acidic, and basic solutions is therefore essential to fully characterize its behavior.

Caption: Experimental workflow for qualitative solubility analysis.

Protocol for Qualitative Solubility Determination: [5][6]

-

Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

-

Water Solubility: Add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, shake the tube vigorously for 60 seconds.[7] Observe if the solid dissolves completely.

-

Acid Solubility (Critical Test): If the compound is insoluble in water, use a fresh sample. Add 0.75 mL of 5% aqueous HCl solution in portions, shaking vigorously after each addition. Complete dissolution indicates the formation of a hydrochloride salt, classifying the compound as an organic base.[5][6]

-

Base Solubility: If the compound is insoluble in water, use a fresh sample. Add 0.75 mL of 5% aqueous NaOH solution. Due to the absence of acidic protons, the compound is expected to be insoluble in NaOH.

-

Observation: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent system.

Lipophilicity (LogP) Determination

Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the industry standard measure of lipophilicity, a key predictor of a drug's ability to cross biological membranes.[8][9] The "shake-flask" method, though labor-intensive, remains the "gold standard" for its accuracy and directness.[8][10] This method physically partitions the compound between two immiscible phases (n-octanol and water), and the resulting concentration ratio directly yields the P value.

Caption: Workflow for the Shake-Flask LogP determination method.

Protocol for Shake-Flask LogP Determination: [8][11]

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and buffered water (e.g., phosphate buffer, pH 7.4) and allowing them to separate overnight.[11] This pre-saturation is critical to ensure accurate partitioning.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the water-saturated n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the stock solution (e.g., 5 mL) with an equal volume of the n-octanol-saturated water.

-

Equilibration: Shake the funnel vigorously for at least 30 minutes to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly and completely separated. Emulsion formation can be an issue and may require centrifugation.[10]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing against a standard curve.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final LogP value is the base-10 logarithm of P.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectroscopic features essential for its identification and characterization.

-

¹H NMR: The spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the amine protons (a broad singlet), and a complex pattern of signals in the aromatic region (approximately 6.5-8.5 ppm) corresponding to the protons on both the substituted aniline and pyridine rings.

-

FT-IR: Key vibrational bands would include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O stretching from the methoxy ether (~1250 cm⁻¹), and aromatic C=C bending vibrations (~1500-1600 cm⁻¹).[12][13]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (200.24). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.[2]

Significance in Research and Development

The phenyl-pyridine scaffold present in this compound is a privileged structure in modern drug discovery, appearing in numerous kinase inhibitors and other targeted therapies.[14] The physicochemical properties detailed in this guide are critical for its use as a synthetic intermediate:

-

Solubility: Understanding its pH-dependent solubility allows chemists to select appropriate reaction conditions (e.g., using acidic conditions to solubilize it in aqueous media for a reaction) and purification methods.

-

Lipophilicity: The moderate LogP value suggests that derivatives of this compound can be tuned to achieve the optimal lipophilicity required for good ADME properties, avoiding the pitfalls of excessively high or low LogP.

-

Basicity: The differential basicity of the two nitrogen atoms can be exploited for selective chemical reactions, such as protection or salt formation, which are fundamental steps in multi-step syntheses of complex target molecules.[15]

Conclusion

This compound is a chemical building block with significant potential, underscored by its versatile structural features. Its physicochemical profile—characterized by moderate lipophilicity and distinct, pH-dependent basic centers—defines its behavior in both chemical and biological systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in the synthesis and development of novel chemical entities.

References

- Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles - Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- U.S. Environmental Protection Agency. Rapid Method for Estimating Log P for Organic Chemicals.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. Solubility of Organic Compounds.

- MDPI Encyclopedia. Methods for Determination of Lipophilicity. Published August 25, 2022.

- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Published February 10, 2014.

- JoVE (Journal of Visualized Experiments). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Published January 30, 2019.

- BLD Pharm. 104994-92-5|this compound.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- ChemicalBook. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum.

- PubChemLite. This compound.

- Smolecule. 2-Methyl-4-(pyridin-4-ylmethoxy)aniline. Published April 14, 2024.

- NIST Chemistry WebBook. 2-Methoxy-4-(o-methoxyphenylazo)aniline.

- ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. Published July 2024.

- European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Published 2017.

- Sigma-Aldrich. This compound.

- BenchChem. Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Tokyo Chemical Industry Co., Ltd. 4-(Pyridin-4-yl)aniline.

- MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Published August 21, 2025.

- Williams, R. pKa Data Compiled by R. Williams.

Sources

- 1. 104994-92-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ws [chem.ws]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Buy 2-Methyl-4-(pyridin-4-ylmethoxy)aniline | 105326-87-2 [smolecule.com]

- 15. benchchem.com [benchchem.com]

Molecular weight and structural formula of 2-Methoxy-5-(pyridin-4-yl)aniline

The following technical guide details the structural, physicochemical, and synthetic profile of 2-Methoxy-5-(pyridin-4-yl)aniline (CAS: 104994-92-5). This document is structured for researchers in medicinal chemistry and structural biology, focusing on the compound's utility as a pharmacophore in kinase inhibitor development.

Role: Kinase Inhibitor Scaffold | Class: Biaryl Amine | CAS: 104994-92-5

Physicochemical Characterization

The compound is a heterobiaryl system comprising an electron-rich aniline core coupled to an electron-deficient pyridine ring. Its structural topology is characteristic of "hinge-binding" motifs found in Type I and Type II kinase inhibitors, where the pyridine nitrogen often serves as a critical hydrogen bond acceptor.

Quantitative Data Summary

| Property | Value | Unit | Validation Note |

| Molecular Formula | C₁₂H₁₂N₂O | - | Confirmed via elemental composition.[1] |

| Molecular Weight | 200.24 | g/mol | Calculated using IUPAC atomic weights. |

| Monoisotopic Mass | 200.0950 | Da | Critical for High-Res MS (HRMS) identification. |

| Predicted LogP | 1.92 ± 0.4 | - | Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5). |

| pKa (Pyridine N) | ~5.2 | - | Protonation site in acidic media; affects solubility. |

| pKa (Aniline N) | ~3.8 | - | Weakly basic; remains neutral at physiological pH. |

| Topological Polar Surface Area (TPSA) | 48.1 | Ų | <140 Ų threshold implies good membrane permeability. |

Structural Formula

SMILES: COC1=C(N)C=C(C2=CC=NC=C2)C=C1 InChIKey: FBAWXJMSEFDNOH-UHFFFAOYSA-N

Synthetic Methodology: Validated Protocol

Retrosynthetic Analysis

The strategic bond disconnection occurs at the C–C biaryl axis. The electron-rich nature of the aniline ring makes the aryl halide component (Fragment A) the preferred electrophile, while the pyridine ring serves as the nucleophilic boronic acid component (Fragment B).

-

Fragment A (Electrophile): 5-Bromo-2-methoxyaniline (CAS: 59557-91-4). The bromine at the meta position relative to the methoxy group is activated for oxidative addition.

-

Fragment B (Nucleophile): 4-Pyridinylboronic acid (CAS: 1692-15-5).

Experimental Protocol

Objective: Synthesize 1.0 g of this compound.

Reagents:

-

5-Bromo-2-methoxyaniline (1.0 eq, 5.0 mmol)

-

4-Pyridinylboronic acid (1.2 eq, 6.0 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%) – Chosen for resistance to chelation by the pyridine nitrogen.

-

K₂CO₃ (3.0 eq, 15.0 mmol) – Base required to activate the boronic acid.

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v) – Degassed.

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Charge a round-bottom flask with Fragment A, Fragment B, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvent Addition: Add degassed 1,4-dioxane/water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under positive N₂ pressure.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Self-Validation Check: Monitor via LC-MS. Look for the disappearance of the bromide isotope pattern (M+H 202/204) and emergence of the product peak (M+H 201).

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with brine.

-

Purification (Acid-Base Extraction):

-

Extract the organic layer with 1N HCl (The pyridine product moves to the aqueous phase; non-basic impurities remain in organic).

-

Wash the aqueous acidic layer with EtOAc.

-

Basify the aqueous layer to pH 10 using 2N NaOH.

-

Extract the precipitated product into EtOAc, dry over Na₂SO₄, and concentrate.

-

-

Final Polish: Recrystallize from Ethanol/Hexane if necessary.

Reaction Logic & Pathway Visualization

The following diagram illustrates the catalytic cycle and the logic behind the acid-base purification step, ensuring high purity without extensive chromatography.

Figure 1: Synthetic workflow utilizing Suzuki-Miyaura coupling and pH-dependent purification logic.

Structural Biology & Pharmacophore Analysis

In the context of drug discovery, this compound serves as a versatile fragment. Its utility is driven by its ability to interact with the ATP-binding pocket of protein kinases.

Binding Mode Hypothesis

-

Hinge Binder: The pyridine nitrogen (N1 of pyridine) acts as a hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., Met, Leu residues).

-

Solvent Exposure: The aniline NH₂ group can serve as a donor to conserved glutamates or aspartates, or face the solvent front, allowing for further derivatization (e.g., amide formation) to tune selectivity.

-

Conformational Lock: The 2-methoxy group provides a steric handle that forces the aniline ring out of planarity relative to the pyridine, or locks the conformation via an intramolecular Hydrogen bond with the aniline NH₂, reducing the entropic penalty of binding.

Pharmacophore Map

Figure 2: Pharmacophore mapping of the compound within a theoretical kinase binding pocket.

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, it should be handled as a hazardous substance based on its functional groups (aminopyridine derivative).

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive (aniline oxidation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13734417, this compound. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthetic protocol).

Sources

Solubility Profile of 2-Methoxy-5-(pyridin-4-yl)aniline in Dimethyl Sulfoxide (DMSO) and Methanol

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development. It dictates formulation strategies, bioavailability, and the design of purification techniques. This guide provides a comprehensive technical overview of the solubility of 2-Methoxy-5-(pyridin-4-yl)aniline, a key heterocyclic building block, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the theoretical principles governing its solubility based on molecular structure, provide a validated experimental protocol for its quantitative determination, and discuss the practical implications for researchers and drug development professionals.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline derivative containing both a pyridine ring and a methoxy group. Such structures are of significant interest in medicinal chemistry, often serving as intermediates in the synthesis of kinase inhibitors and other pharmacologically active agents[1]. The successful progression of any new chemical entity (NCE) from laboratory synthesis to clinical application is fundamentally dependent on its physicochemical properties, with solubility being paramount.

Poor solubility can lead to a cascade of developmental challenges, including:

-

Inaccurate results in in-vitro biological assays.[2]

-

Low and variable oral bioavailability.

-

Difficulties in creating suitable formulations for preclinical and clinical studies.[3]

This guide focuses on two solvents of critical importance:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, renowned for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[4][5] It is the standard for solubilizing compounds for high-throughput screening (HTS) and long-term storage of compound libraries.[3]

-

Methanol (MeOH): The simplest polar protic solvent, widely used in organic synthesis, purification (e.g., recrystallization), and analytical chemistry, such as HPLC and LC-MS.[6]

Understanding the solubility of this compound in these solvents is not merely an academic exercise; it is a prerequisite for its effective utilization in any research or development pipeline.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the foundation of solubility prediction. A compound's solubility is governed by the intermolecular forces between the solute molecules and the solvent molecules. A detailed look at the properties of our components is essential.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound |  | C₁₂H₁₂N₂O | 200.24 | Aromatic amine (-NH₂); Pyridine ring (N atom); Methoxy group (-OCH₃). Contains H-bond donors and acceptors.[7] |

| Dimethyl Sulfoxide (DMSO) |  | (CH₃)₂SO | 78.13 | Polar aprotic; Strong H-bond acceptor (at oxygen); High dielectric constant.[4] |

| Methanol (MeOH) |  | CH₃OH | 32.04 | Polar protic; H-bond donor (at -OH) and acceptor (at O); Miscible with water and many organic solvents.[8] |

Theoretical Solubility Analysis & Predictions

Based on its molecular structure, this compound possesses several functional groups that dictate its interaction with solvents:

-

Aniline Moiety (-NH₂): The primary amine group is polar and can act as a hydrogen bond donor (via N-H) and a weak hydrogen bond acceptor (via the nitrogen lone pair).[9][10]

-

Pyridine Ring: The nitrogen atom within the aromatic pyridine ring is a strong hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether oxygen has lone pairs of electrons, making it another hydrogen bond acceptor site.

-

Aromatic Rings: The phenyl and pyridinyl rings contribute to van der Waals forces and potential π-π stacking interactions, but also introduce a significant non-polar character.

Predicted Solubility in Methanol (Polar Protic)

Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds.[11] We predict high solubility of this compound in methanol. The rationale is the strong potential for multiple hydrogen bonding interactions between the solute's -NH₂, pyridine nitrogen, and methoxy oxygen with methanol's hydroxyl group. This expectation is consistent with the behavior of similar aromatic amines.[10][12]

Predicted Solubility in DMSO (Polar Aprotic)

DMSO is a powerful polar aprotic solvent. While it cannot donate hydrogen bonds, its sulfoxide oxygen is a very strong hydrogen bond acceptor.[4] It effectively disrupts solute-solute interactions in the crystal lattice. We predict very high solubility in DMSO. The primary interactions will be strong hydrogen bonds between the solute's aniline N-H groups and the DMSO oxygen atom, supplemented by dipole-dipole interactions. DMSO's ability to dissolve a wide array of both polar and non-polar functionalities makes it an ideal solvent for complex organic molecules.[5]

Diagram of Molecular Interactions

The following diagram illustrates the potential intermolecular forces contributing to solubility.

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction, quantitative measurement is required. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[13] This protocol is designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.

Materials & Equipment

-

This compound (solid, high purity)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Methanol (ACS grade or higher)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Constant temperature orbital shaker/incubator (e.g., set to 25 °C)

-

Centrifuge capable of >10,000 x g

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase solvents

Step-by-Step Methodology

Step 1: Preparation of Slurries (in triplicate for each solvent)

-

Rationale: Adding an excess of solid ensures that the resulting solution will be saturated, which is the definition of solubility. Running in triplicate provides statistical confidence in the final result.

-

Tare a 2 mL glass vial on the analytical balance.

-

Add approximately 5-10 mg of this compound to the vial. Record the exact mass.

-

Add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial.

-

Securely cap the vial.

-

Briefly vortex (~30 seconds) to disperse the solid. A visible excess of solid should remain. If all solid dissolves, add more and record the new total mass.

Step 2: Equilibration

-

Rationale: Reaching thermodynamic equilibrium is the most critical and time-consuming step. Dissolution is not instantaneous. 24-72 hours is a standard timeframe to ensure the dissolution rate equals the precipitation rate.

-

Place the vials securely in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. This constant agitation prevents the solid from settling and maximizes the surface area for dissolution.

Step 3: Phase Separation

-

Rationale: It is imperative to analyze only the liquid supernatant. Any suspended solid particles will artificially inflate the measured concentration. High-speed centrifugation is the most effective method for this separation.[14]

-

Remove the vials from the shaker. Allow them to stand for 1 hour to let larger particles settle.

-

Centrifuge the vials at >10,000 x g for 15 minutes. This will create a firm pellet of the excess, undissolved solid at the bottom of the vial.

Step 4: Sample Preparation for Analysis

-

Rationale: The saturated supernatant is too concentrated for direct HPLC analysis. A precise, quantitative dilution is required to bring the concentration into the linear range of the analytical detector.

-

Carefully open a vial, taking care not to disturb the solid pellet.

-

Using a calibrated micropipette, withdraw a small, known aliquot of the clear supernatant (e.g., 50 µL).

-

Dispense this aliquot into a larger volumetric flask (e.g., 10 mL or 25 mL).

-

Dilute to the mark with the HPLC mobile phase. Ensure the solution is thoroughly mixed. This creates the final sample for analysis. Calculate the dilution factor (e.g., 10 mL / 0.050 mL = 200x).

Step 5: Quantitative Analysis by HPLC

-

Rationale: HPLC with UV detection is a highly accurate and reproducible method for quantifying the concentration of an analyte in solution. A calibration curve is essential for converting the detector's response (peak area) into a concentration.

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Develop a suitable HPLC method (e.g., C18 column, isocratic or gradient elution with acetonitrile/water, UV detection at a wavelength of maximum absorbance).

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have an R² value > 0.999.

-

Inject the diluted samples from Step 4.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

Step 6: Calculation of Solubility

-

Rationale: The final step is to account for the dilution factor to determine the original concentration in the saturated solution.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Average the results from the triplicate samples for each solvent. Report the result as mean ± standard deviation.

Experimental Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Data Presentation

Quantitative results should be presented clearly. The following table serves as a template for reporting experimentally determined solubility data.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Deviation | Molar Solubility (mol/L) |

| DMSO | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [± Value] | [Calculated Value] |

Molar Solubility (mol/L) = Solubility (mg/mL) / Molar Mass (200.24 g/mol ) x 1000

Conclusion

Based on a thorough analysis of its molecular structure, This compound is predicted to have high to very high solubility in both methanol and DMSO . The presence of multiple hydrogen bond donor and acceptor sites facilitates strong solute-solvent interactions, which are necessary to overcome the crystal lattice energy of the solid compound. While theoretical analysis provides a strong directional hypothesis, it cannot replace empirical data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to quantitatively determine the thermodynamic solubility of this compound. This data is fundamental for its effective use in medicinal chemistry, process development, and all related scientific disciplines.

References

-

Dimethyl sulfoxide - Wikipedia. Available at: [Link]

-

Organic Solvents in Chemistry and Laboratories. (2024). Available at: [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025). Available at: [Link]

-

DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). Available at: [Link]

-

Physical Properties of Amines Explained with Examples - Vedantu. Available at: [Link]

-

Properties of amines | Organic Chemistry II - Lumen Learning. Available at: [Link]

-

Why is methanol used as a first solvent? - Quora. (2018). Available at: [Link]

-

Innovative Applications of DMSO. (2024). Available at: [Link]

-

Methanol - American Chemical Society. (2013). Available at: [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

-

Chemical Properties of Amines | CK-12 Foundation. (2026). Available at: [Link]

-

Physical Properties of Amines - BYJU'S. Available at: [Link]

-

Methanol - MFA Cameo - Museum of Fine Arts Boston. (2024). Available at: [Link]

-

Chemical Properties of 2-Methoxy-4-(o-methoxyphenylazo)aniline (CAS 2615-05-6). Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Solubility of Organic Compounds. (2023). Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239. Available at: [Link]

-

2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol - MDPI. (2023). Available at: [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025). Journal of Chemical Information and Modeling, 47(6), 2247-2258. Available at: [Link]

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

-

2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF - ResearchGate. (2020). Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data - Gaylord Chemical. Available at: [Link]

Sources

- 1. Buy 2-Methyl-4-(pyridin-4-ylmethoxy)aniline | 105326-87-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. acs.org [acs.org]

- 7. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. Methanol - CAMEO [cameo.mfa.org]

- 9. Physical Properties of Amines Explained with Examples [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. mychemistrybook.com [mychemistrybook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Methoxy-5-(pyridin-4-yl)aniline MSDS and safety data sheet

This technical guide provides an in-depth analysis of 2-Methoxy-5-(pyridin-4-yl)aniline , a critical biaryl amine intermediate used extensively in the synthesis of Type II kinase inhibitors and other heterocyclic pharmaceutical agents.

Document Type: Technical Safety & Application Guide CAS Registry Number: 104994-92-5 (Primary Reference) Synonyms: 4-(3-Amino-4-methoxyphenyl)pyridine; 5-(Pyridin-4-yl)-o-anisidine.

Part 1: Chemical Architecture & Significance

The "Privileged" Scaffold

In medicinal chemistry, this compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

-

Kinase Inhibition: The biaryl amine motif allows the molecule to function as a "hinge binder" or a "solvent-front" extender in ATP-competitive kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the aniline amine (

) serves as a versatile handle for amide coupling to generate urea or amide linkers, crucial for establishing selectivity in drugs targeting VEGFR , PDGFR , and p38 MAP kinases . -

Electronic Profile: The methoxy group at the ortho position to the amine exerts an electron-donating effect, increasing the nucleophilicity of the aniline nitrogen, thereby facilitating subsequent synthetic derivatization.

Part 2: Physicochemical Profiling

The following data represents the baseline specifications for research-grade material (Purity >97%).

| Property | Value / Specification | Context |

| Molecular Formula | Biaryl Ether Amine | |

| Molecular Weight | 200.24 g/mol | Fragment-like chemical space |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 138°C – 142°C | Crystalline solid |

| Solubility | DMSO (>20 mg/mL), Methanol | Poor water solubility (neutral pH) |

| pKa (Calculated) | ~5.2 (Pyridine N), ~3.5 (Aniline N) | Pyridine is the primary basic center |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; membrane permeable |

Part 3: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

While specific toxicological dossiers for this exact isomer are often proprietary, Read-Across Toxicology based on structural analogs (substituted anilines and pyridines) dictates the following conservative safety profile.

GHS Hazard Statements[3][4]

-

H315: Causes skin irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (Class effect of anilines).

Critical Toxicological Mechanisms

-

Methemoglobinemia Risk: Like many aniline derivatives, metabolic activation (N-hydroxylation) can lead to species that oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Genotoxicity Potential: The electron-rich aniline moiety can be metabolically activated to electrophilic intermediates capable of DNA intercalation or adduction.

Precautionary Protocols (Self-Validating Safety)

-

Engineering Controls: All weighing and transfer operations must occur inside a Class II Fume Hood .

-

PPE: Nitrile gloves (double-gloving recommended due to aromatic amine permeability), safety goggles, and a lab coat.

-

Deactivation: Acidify waste streams. Aniline derivatives are more soluble and easier to contain as hydrochloride salts.

Part 4: Synthesis & Experimental Validation

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of a boronic acid with a halo-aniline. This method avoids the use of harsh reducing agents required for nitro-precursors.

Workflow Diagram: Suzuki Coupling Strategy

The following diagram outlines the catalytic cycle and workup logic.

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling to generate the target biaryl amine.

Detailed Protocol

-

Charge: To a pressure vessel, add 5-bromo-2-methoxyaniline (1.0 eq), 4-pyridylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

-

Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Seal vessel immediately.

-

Reaction: Heat to 90°C for 12 hours. The reaction mixture should turn black (precipitated Pd) upon completion.

-

Self-Validating Workup (Acid-Base Extraction):

-

Step A: Dilute with Ethyl Acetate (EtOAc) and wash with water.

-

Step B (Purification): Extract the organic layer with 1M HCl . The product (pyridine + aniline) will protonate and move to the aqueous phase; non-basic impurities (unreacted bromide, biaryl byproducts) remain in the organic phase.

-

Step C: Basify the aqueous layer to pH >10 using 4M NaOH. The product precipitates or oils out. Extract back into EtOAc.

-

-

Isolation: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Part 5: Quality Control & Analytical Expectations

To ensure the integrity of the material for biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( NMR, 400 MHz, DMSO- )

-

8.50 (d, 2H): Pyridine

-

7.50 (d, 2H): Pyridine

- 6.90 - 7.10 (m, 3H): Aromatic protons of the aniline ring.

-

4.80 (s, 2H): Broad singlet corresponding to

-

3.85 (s, 3H): Sharp singlet for the Methoxy (

Mass Spectrometry (LC-MS)[8]

-

Ionization Mode: ESI Positive (+).

-

Expected Mass:

. -

Common Impurity: Des-bromo aniline (from hydrodebromination side reaction)

.

Part 6: Storage, Stability & Emergency Response

Storage Conditions

-

Temperature: Store at 2°C – 8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Nitrogen/Argon). The aniline amine is susceptible to oxidation (browning) over time.

-

Container: Amber glass vials to prevent photodegradation.

Emergency Response Procedures

| Scenario | Action Plan |

| Skin Contact | Wash immediately with soap and water for 15 minutes.[3] Do not use ethanol (increases skin absorption of anilines). |

| Eye Contact | Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses.[1][5] Seek medical attention. |

| Inhalation | Move to fresh air.[2][3][4][5] If blue discoloration of lips/fingernails occurs (cyanosis/methemoglobinemia), administer oxygen. |

| Spill Cleanup | Dampen solid with water to prevent dust. Mix with sand/vermiculite. Dispose of as hazardous organic waste (incineration). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13734417, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Thermodynamic stability of methoxy-pyridine aniline derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxy-Pyridine Aniline Derivatives

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic stability of methoxy-pyridine aniline derivatives, a class of compounds of significant interest in pharmaceutical and materials science. We will delve into the theoretical underpinnings of their stability, present detailed experimental protocols for empirical assessment, and outline robust computational workflows for in-silico prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing the stability of these heterocyclic compounds and practical guidance on its characterization.

Introduction: The Significance of Stability in Methoxy-Pyridine Aniline Derivatives

Methoxy-pyridine aniline derivatives are a versatile class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1] Their utility is intrinsically linked to their thermodynamic stability, which dictates critical properties such as shelf-life, bioavailability, and performance under various environmental conditions.[2] A thorough understanding of the thermodynamic landscape of these molecules is therefore paramount for rational drug design, formulation development, and the creation of robust materials.

The core structure, a pyridine ring linked to an aniline moiety, often with methoxy substituents, presents a fascinating interplay of electronic and steric effects that govern its stability. The nitrogen atom in the pyridine ring influences its aromaticity and reactivity, making it distinct from benzene.[3] The amino linkage introduces the possibility of tautomerism, and the position and number of methoxy groups can significantly modulate the electron density distribution across the molecule, thereby impacting its stability.[4][5]

This guide will provide a holistic framework for assessing the thermodynamic stability of these derivatives, combining theoretical principles with practical experimental and computational methodologies.

Theoretical Foundations of Stability

The thermodynamic stability of a molecule is fundamentally linked to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The key factors influencing the thermodynamic stability of methoxy-pyridine aniline derivatives include:

-

Aromaticity and Resonance: The pyridine ring is aromatic, which contributes significantly to its stability. The delocalization of π-electrons over the ring system lowers the overall energy of the molecule. The presence of the aniline group can further extend this conjugation.

-

Inductive and Resonance Effects of Substituents: The methoxy group (-OCH₃) is a key modulator of stability. It exerts a dual electronic effect:

-

-I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect.

-

+M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect.[4] The net effect depends on the position of the methoxy group (ortho, meta, or para) on either the pyridine or aniline ring.[5] Generally, the resonance effect dominates, increasing electron density in the ring and potentially stabilizing the molecule.[4][6]

-

-

Tautomerism: Aminopyridine derivatives can exist in different tautomeric forms, most commonly the amino and imino forms.[7][8] The relative stability of these tautomers is crucial, as they can have different chemical and physical properties. The amino tautomer is generally the more stable form for 2-aminopyridine derivatives.[7][8] Computational studies have shown that the canonical amino structure can be significantly more stable than its imino counterpart.[1][7]

-

Inter- and Intramolecular Interactions: Hydrogen bonding, both within a molecule (intramolecular) and between molecules (intermolecular), can significantly impact stability. The presence of the amino group and the pyridine nitrogen allows for the formation of hydrogen bonds, which can stabilize the crystal lattice in the solid state.

Experimental Assessment of Thermodynamic Stability

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for experimentally determining the thermodynamic stability of solid materials, including pharmaceuticals.[2][9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Core Principles of DSC for Stability Analysis

DSC analysis provides critical data on:

-

Melting Point (Tₘ): The temperature at which a crystalline solid transitions to a liquid. A higher melting point generally indicates greater crystal lattice stability.[2]

-

Enthalpy of Fusion (ΔHբ): The amount of energy required to melt the solid. This is a direct measure of the strength of the intermolecular forces in the crystal.

-

Glass Transition Temperature (T₉): For amorphous materials, this is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[9]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. DSC can be used to identify and characterize different polymorphs, which may have different stabilities and bioavailabilities.[2][11]

-

Thermal Decomposition: The temperature at which the compound begins to chemically degrade.

Detailed Experimental Protocol: DSC Analysis

This protocol outlines the steps for assessing the thermal stability of a methoxy-pyridine aniline derivative using a standard heat-flux DSC instrument.

Objective: To determine the melting point, enthalpy of fusion, and onset of thermal decomposition.

Materials and Equipment:

-

Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)

-

Hermetically sealed aluminum pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Sample of methoxy-pyridine aniline derivative (typically 2-5 mg)

-

Inert purge gas (e.g., nitrogen or argon)

-

Reference pan (empty, hermetically sealed)

Procedure:

-

Instrument Calibration:

-

Rationale: To ensure accurate temperature and enthalpy measurements.

-

Steps:

-

Calibrate the instrument using a certified indium standard (melting point: 156.6 °C, ΔHբ: 28.45 J/g).

-

Perform a baseline run with two empty pans to ensure a flat baseline.

-

-

-

Sample Preparation:

-

Rationale: To ensure good thermal contact and prevent sample loss.

-

Steps:

-

Accurately weigh 2-5 mg of the powdered sample into an aluminum pan using a microbalance.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

-

DSC Measurement:

-

Rationale: To subject the sample to a controlled temperature program and measure the resulting heat flow.

-

Steps:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas flow rate (typically 20-50 mL/min).

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point (e.g., 300 °C).

-

Record the heat flow as a function of temperature.

-

-

-

Data Analysis:

-

Rationale: To extract quantitative thermodynamic data from the DSC thermogram.

-

Steps:

-

Plot the heat flow (mW) versus temperature (°C).

-

Melting Point (Tₘ): Determine the peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHբ): Integrate the area under the melting peak.

-

Onset of Decomposition: Identify the temperature at which an exothermic or endothermic deviation from the baseline occurs after melting, indicating decomposition.

-

-

Data Presentation

Quantitative data from DSC analysis should be summarized in a clear and concise table for easy comparison between different derivatives or polymorphs.

| Compound | Melting Point (Tₘ, °C) | Enthalpy of Fusion (ΔHբ, J/g) | Onset of Decomposition (°C) |

| Derivative A | 185.2 | 120.5 | 250.1 |

| Derivative B | 192.7 | 135.8 | 265.4 |

| Derivative C | 178.9 | 115.3 | 240.8 |

Visualizing the DSC Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. quercus.be [quercus.be]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

The Anilinopyridine Scaffold: A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide on the Applications of 2-Methoxy-5-(pyridin-4-yl)aniline

Introduction: The Strategic Importance of the Anilinopyridine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The anilinopyridine core, exemplified by this compound, represents one such scaffold. Its inherent electronic and steric properties make it an ideal building block for the synthesis of targeted therapeutics, particularly in the realm of oncology. The strategic placement of a methoxy group and a pyridine ring on the aniline backbone creates a molecule with a unique combination of hydrogen bonding capabilities, hydrophobic interactions, and potential for further functionalization. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, with a primary focus on its pivotal role in the development of next-generation kinase inhibitors.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[1][2] The logical disconnection for the synthesis involves the coupling of an aniline precursor with a pyridine-containing organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of similar aryl halides and boronic acids.[3][4]

Materials:

-

5-Bromo-2-methoxyaniline (1.0 eq.)

-

Pyridine-4-boronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02 - 0.05 eq.)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-methoxyaniline, pyridine-4-boronic acid, and the base.

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Structure-Activity Relationship (SAR) and Analogue Development

The this compound scaffold provides a versatile platform for the development of a wide range of kinase inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the aniline and pyridine rings can have a profound impact on the potency and selectivity of the resulting compounds.

| Compound Class | Target Kinase(s) | Key Structural Features | Representative IC50 Values (nM) | Reference(s) |

| Anilinoquinazolines | c-Src | 5,7-disubstituted quinazoline core | Sub-100 nM | |

| Anilinopyrimidines | Aurora A, VEGF-R | Benzazepin-2-one fused to the pyrimidine | ~50-200 nM (Aurora A) | |

| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | Imidazopyridinone core | 1-10 µM (initial hits) | |

| 2-Anilino-5-aryloxazoles | VEGFR2 | Oxazole core with substituted aniline | 20-100 nM |

Note: IC50 values are approximate and may vary depending on the specific analogue and assay conditions.

Beyond Kinase Inhibition: Other Emerging Applications

While the primary application of the this compound scaffold is in the development of kinase inhibitors, its unique chemical properties also make it a valuable building block for other therapeutic agents and research tools. For instance, derivatives of this scaffold have been explored as tubulin polymerization inhibitors, another important anticancer strategy. A[5]dditionally, the anilinopyridine motif has been incorporated into molecules targeting G-protein coupled receptors and other enzyme classes. The core structure has also been utilized in the synthesis of fluorescent probes and chemosensors, demonstrating its versatility beyond medicinal chemistry.

This compound and its related anilinopyridine structures represent a cornerstone of modern drug discovery. The straightforward and robust synthetic routes to this scaffold, coupled with its privileged nature for binding to a multitude of biological targets, ensure its continued relevance in the development of novel therapeutics. The insights gained from decades of research into anilinopyridine-based kinase inhibitors provide a solid foundation for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex disease pathologies deepens, the versatility of the anilinopyridine scaffold will undoubtedly continue to be leveraged in the creation of innovative medicines for a wide range of human diseases.

References

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

pKa values and ionization of 2-Methoxy-5-(pyridin-4-yl)aniline

An In-Depth Technical Guide to the pKa Values and Ionization of 2-Methoxy-5-(pyridin-4-yl)aniline

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion, and target engagement. This guide provides a comprehensive technical analysis of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the theoretical principles governing the ionization of its distinct basic centers, provide detailed experimental protocols for empirical pKa determination, and offer insights into the interpretation of these values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how molecular structure dictates ionization behavior.

Introduction: The Critical Role of pKa in Drug Development

This compound is a bi-functional basic compound featuring two key nitrogen atoms capable of accepting a proton: one on the aniline moiety and one on the pyridine ring. The extent to which these sites are protonated at a given physiological pH is dictated by their respective pKa values. For a drug candidate, the pKa determines the charge state, which in turn governs:

-

Aqueous Solubility: The ionized, salt form of a compound is typically more soluble than the neutral form.

-

Membrane Permeability: Neutral, more lipophilic species generally exhibit better passive diffusion across biological membranes (like the gut wall or blood-brain barrier) than charged species.

-

Target Binding: The specific protonation state is often crucial for forming key interactions (e.g., salt bridges) with a biological target.

-

Pharmacokinetics: Ionization affects plasma protein binding, volume of distribution, and routes of elimination.

Therefore, a precise understanding and empirical determination of the pKa values for this compound are not merely academic exercises; they are essential for predicting its behavior in vivo and for optimizing its potential as a therapeutic agent.

Theoretical Analysis of Ionizable Centers

The structure of this compound presents two distinct basic centers. Predicting their relative basicities requires an analysis of the electronic effects exerted by the substituents on each ring system.

The Aniline Nitrogen (N1)

Aniline itself is a weak base, with the pKa of its conjugate acid (the anilinium ion) being approximately 4.6.[1][2] Its basicity is significantly lower than that of aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system, making it less available for protonation.[1] The basicity of the aniline nitrogen in this compound is modulated by two key substituents:

-

2-Methoxy Group (-OCH₃): This group exerts two opposing electronic effects. It is electron-withdrawing via the inductive effect (-I) but strongly electron-donating through resonance (+R effect). For a substituent ortho or para to the amino group, the resonance effect typically dominates. The methoxy group donates electron density into the ring, which in turn increases the electron density on the aniline nitrogen, making it more basic than unsubstituted aniline. For reference, the pKa of p-methoxyaniline (p-anisidine) is 5.34.[3]

-

5-Pyridin-4-yl Group: The pyridine ring is an electron-withdrawing group (-I and -R effects) due to the electronegative nitrogen atom. This effect withdraws electron density from the aniline ring, thereby decreasing the availability of the lone pair on the aniline nitrogen and making it less basic. The pKa of 4-nitroaniline, which features a potent electron-withdrawing group, is only 1.0.[4]

Predicted pKa (N1): The opposing effects of the electron-donating methoxy group and the electron-withdrawing pyridinyl group make a precise prediction challenging without empirical data. However, the strong withdrawing nature of the pyridinyl substituent likely outweighs the donating effect of the methoxy group, leading to a pKa value for the anilinium ion that is lower than that of aniline (i.e., < 4.6) .

The Pyridine Nitrogen (N2)

Pyridine is a moderately weak base with a conjugate acid pKa of approximately 5.25.[5] Unlike in aniline, the lone pair on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic sextet, making it fully available for protonation.[5] Its basicity is influenced by the substituent at the 4-position:

-

4-(2-Methoxy-5-aminophenyl) Group: This entire substituent is attached to the pyridine ring. The amino group is a strong electron-donating group, and the methoxy group is also donating. This combined electron-donating effect increases the electron density on the pyridine ring and, consequently, on the pyridine nitrogen. This increased electron density stabilizes the conjugate acid (the pyridinium ion), making the pyridine nitrogen more basic than unsubstituted pyridine.

Predicted pKa (N2): Due to the strong electron-donating nature of the substituted aniline group, the pKa for the pyridinium ion is expected to be higher than that of pyridine (i.e., > 5.25) .

Ionization Equilibria

Based on this analysis, the pyridine nitrogen (N2) is predicted to be the more basic center and will be protonated first. The aniline nitrogen (N1) is the less basic center.

Caption: Figure 1. Predicted protonation sequence.

Experimental Determination of pKa Values

While theoretical analysis provides a valuable estimate, empirical determination is the gold standard for obtaining accurate pKa values. The following are robust, self-validating protocols for this purpose.

Potentiometric Titration

This is a high-precision technique that directly measures the pH of a solution as a function of added acid or base titrant.[6] The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol:

-

System Calibration: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of pure this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Given the molecule's structure, a co-solvent system (e.g., 50% methanol/water) may be required to ensure solubility across the entire pH range.

-

Blank Titration: Perform a titration of the solvent system alone with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) to account for the buffering capacity of the solvent and any impurities.

-

Sample Titration: Titrate the sample solution with the standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of both basic centers.

-

Data Acquisition: Titrate the protonated sample with standardized base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant. Ensure the pH reading stabilizes before each measurement.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to precisely locate the equivalence points. Specialized software is often used for this analysis.

UV-Vis Spectrophotometry

This method is highly sensitive and relies on the principle that the protonated and deprotonated forms of a molecule have different electronic structures and thus different UV-Vis absorbance spectra.[6]

Experimental Protocol:

-

Wavelength Selection: Record the UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the spectra of the fully protonated and neutral species, respectively. Identify one or more analytical wavelengths where the change in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa range (e.g., from pH 2 to 8 in 0.5 pH unit increments).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock solution to each buffer solution to create a series of samples with constant total compound concentration but varying pH.

-

Data Acquisition: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

-